![molecular formula C8H7N3O3 B15388470 7-Hydroxy-2-methylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B15388470.png)
7-Hydroxy-2-methylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid
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Description
7-Hydroxy-2-methylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid is a useful research compound. Its molecular formula is C8H7N3O3 and its molecular weight is 193.16 g/mol. The purity is usually 95%.
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Biological Activity
7-Hydroxy-2-methylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid (CAS Number: 1935896-28-8) is a heterocyclic compound belonging to the pyrazolo[1,5-a]pyrimidine family. This compound has garnered attention for its potential biological activities, particularly in the realms of anti-inflammatory and antioxidant properties. Its unique chemical structure, featuring a hydroxyl group at the 7-position and a carboxylic acid group at the 5-position, plays a crucial role in its interaction with biological systems.
The molecular formula of this compound is C8H7N3O3, with a molecular weight of 193.16 g/mol. It typically appears as a white to light yellow powder or crystalline solid with a melting point of approximately 238 °C (decomposition) .
Biological Activity Overview
Preliminary studies indicate that this compound exhibits various biological activities:
- Anti-inflammatory Activity : The compound has been explored for its potential to inhibit inflammatory pathways, which may be beneficial in treating conditions characterized by excessive inflammation.
- Antioxidant Properties : Its structural features suggest that it may scavenge free radicals, thereby protecting cells from oxidative damage .
The biological activity of this compound can be attributed to its ability to interact with various biological targets. Research indicates that it may exert its effects through:
- Enzyme Inhibition : Similar compounds have shown potential in inhibiting enzymes involved in inflammatory processes and oxidative stress .
- Binding Affinity : Interaction studies have demonstrated that this compound can bind to specific receptors or enzymes, influencing cellular signaling pathways .
Research Findings and Case Studies
Several studies have investigated the biological activities of this compound:
- In Vitro Studies : Research has shown that this compound can reduce pro-inflammatory cytokine production in cell cultures, indicating its potential as an anti-inflammatory agent.
- Animal Models : In vivo studies have demonstrated that administration of this compound can lead to reduced inflammation and oxidative stress markers in animal models of disease .
- Comparative Studies : When compared to structurally similar compounds, this compound exhibited superior activity against certain inflammatory pathways, highlighting its therapeutic potential .
Data Table: Comparison with Related Compounds
The following table summarizes key features and activities of this compound and related compounds.
Compound Name | CAS Number | Key Features | Biological Activity |
---|---|---|---|
This compound | 1935896-28-8 | Hydroxyl and carboxylic acid groups | Anti-inflammatory, antioxidant |
2-Methylpyrazolo[1,5-a]pyrimidine-6-carboxylic Acid | 739364-95-5 | Similar pyrazole structure; different carboxyl position | Moderate anti-inflammatory activity |
Ethyl 2-hydroxy-5-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate | 28950955 | Ester derivative; variation in functional groups | Lower antioxidant activity |
6-Ethyl-7-hydroxy-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylic Acid | CID 28950955 | Different substitution pattern; varied activity | Potential anticancer properties |
Properties
Molecular Formula |
C8H7N3O3 |
---|---|
Molecular Weight |
193.16 g/mol |
IUPAC Name |
2-methyl-7-oxo-1H-pyrazolo[1,5-a]pyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C8H7N3O3/c1-4-2-6-9-5(8(13)14)3-7(12)11(6)10-4/h2-3,10H,1H3,(H,13,14) |
InChI Key |
HSZMYZOEEVYHTB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=NC(=CC(=O)N2N1)C(=O)O |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.